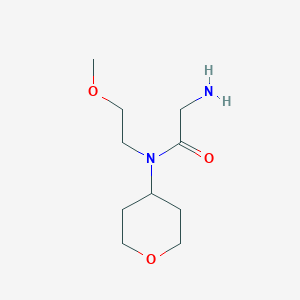
2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound with a unique molecular structure that includes an amino group, a methoxyethyl side chain, and a tetrahydro-2H-pyran moiety. Its molecular formula is C11H19N2O2 with a molecular weight of approximately 215.29 g/mol. The structural characteristics of this compound suggest potential biological activities, which warrant thorough investigation.
Chemical Structure and Properties
The compound features the following structural components:
- Amino Group : Contributes to the basicity and potential interactions with biological macromolecules.
- Methoxyethyl Side Chain : Enhances solubility and may influence pharmacokinetic properties.
- Tetrahydro-2H-pyran Ring : Introduces cyclic characteristics that can affect reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Anticancer Activity : Potential inhibition of cancer cell proliferation.
- Neuroprotective Effects : Possible protective effects against neurodegenerative conditions.
- Anti-inflammatory Properties : May modulate inflammatory pathways.
Understanding the mechanism of action is crucial for evaluating the efficacy of this compound. Interaction studies using techniques such as:
- Molecular Docking : To predict binding affinities to target proteins.
- Cell Viability Assays : To assess the impact on various cancer cell lines.
Case Studies and Research Findings
Research has indicated that compounds structurally similar to this compound often demonstrate varied biological activities. A comparative analysis with related compounds reveals insights into its potential effects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-hydroxyethyl)-N'-(4-methylphenyl)acetamide | Hydroxyethyl side chain | Enhanced solubility due to hydroxyl group |
| 1-amino-N-(3-methoxypropyl)-N-(tetrahydro-3-furanyl)acetamide | Furan ring structure | Potentially different reactivity due to furan |
| N,N-diethylglycine | Simple structure with ethyl groups | Lacks cyclic structure, primarily used in metabolism |
| N-benzyl-N-(tetrahydrofuran)acetamide | Benzyl group enhances lipophilicity | Different pharmacokinetic properties |
Experimental Studies
In vitro studies have been conducted to assess the biological activity of this compound:
- Cell Line Testing : Evaluation against various cancer cell lines (e.g., melanoma, neuroblastoma).
- Results indicated significant inhibition of cell growth at specific concentrations.
- Animal Models : Preliminary in vivo studies using xenograft models demonstrated tumor suppression capabilities.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-14-7-4-12(10(13)8-11)9-2-5-15-6-3-9/h9H,2-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFNLWNTRDIHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCOCC1)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














